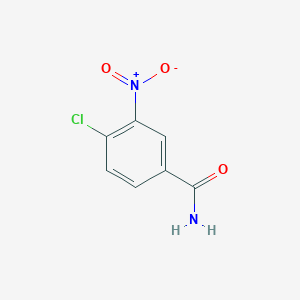

4-Chloro-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXRJCDXGJRBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066086 | |

| Record name | Benzamide, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-06-0 | |

| Record name | 4-Chloro-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JS3WES3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Intermediate: A Technical Guide to 4-Chloro-3-nitrobenzamide

An In-Depth Review for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Chloro-3-nitrobenzamide (CAS No. 16588-06-0) emerges as a pivotal intermediate, valued for its unique substitution pattern that offers a versatile platform for chemical modification.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its significant applications in drug discovery, particularly as a precursor to potent anti-cancer agents. For researchers and scientists, understanding the nuances of this compound is key to unlocking its full potential in the creation of complex, biologically active molecules.[1][2]

Core Chemical and Physical Properties

This compound is a solid, typically appearing as an off-white to pale yellow powder or crystalline substance.[2] Its molecular structure, featuring a benzamide core with ortho-nitro and para-chloro substituents, is the foundation of its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16588-06-0 | [3] |

| Molecular Formula | C₇H₅ClN₂O₃ | [4] |

| Molecular Weight | 200.58 g/mol | [4] |

| Melting Point | 148-150 °C | [5] |

| Appearance | Off-white to pale yellow powder/crystal | [2] |

| IUPAC Name | This compound | [4] |

| InChIKey | CGXRJCDXGJRBHV-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in multi-step pharmaceutical manufacturing. The most common and efficient laboratory-scale synthesis involves a two-step process starting from 4-chloro-3-nitrobenzoic acid.

Synthetic Workflow: From Carboxylic Acid to Amide

The conversion of the carboxylic acid to the primary amide is typically achieved via an acid chloride intermediate. This standard yet robust method ensures high yields and purity of the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures, ensuring reproducibility and high yield.[5][6]

Step 1: Acyl Chloride Formation

-

Suspend 4-chloro-3-nitrobenzoic acid (e.g., 0.32 mol) in thionyl chloride (e.g., 180 ml) in a round-bottom flask equipped with a reflux condenser.[6]

-

Heat the mixture to reflux and maintain for approximately 5 hours. The thionyl chloride acts as both a reagent and a solvent.[6] Rationale: This step converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation.

-

After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride, yielding an oily residue of 4-chloro-3-nitrobenzoyl chloride.[6]

Step 2: Amidation

-

To the obtained oily substance, carefully add ice-cold ammonia water (e.g., 300 ml).[6] This should be done in a well-ventilated fume hood due to the exothermic nature of the reaction.

-

Allow the mixture to cool to room temperature. A precipitate of this compound will form.[6]

-

Collect the solid product by filtration and wash thoroughly with water to remove any remaining salts.[6]

Purification by Recrystallization

For applications in drug synthesis, high purity of the intermediate is essential. Recrystallization is a standard and effective method for purifying the crude product.[7]

Protocol: Recrystallization from Methanol

-

Dissolve the crude this compound in a minimum amount of hot methanol.[6]

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the clear, hot solution to cool slowly to room temperature.[8] Crystal formation should be observed.

-

To maximize yield, the flask can be placed in an ice bath for 15-30 minutes once it has reached room temperature.[8]

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol.

-

Dry the crystals in a vacuum oven to obtain pure this compound.

Spectroscopic and Analytical Data

Characterization of this compound is crucial to confirm its identity and purity. Below is a summary of expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Interpretation |

| ¹H NMR | Expected signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The amide protons (NH₂) typically appear as a broad singlet. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitro and chloro groups.[4][9] |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-150 ppm. The carbonyl carbon of the amide will be further downfield (typically >165 ppm).[4][10] |

| FT-IR (KBr) | Characteristic peaks include N-H stretching of the primary amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). Aromatic C-H and C=C stretching will also be present.[11] |

| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 200, with a characteristic M+2 peak at m/z 202 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.[12] |

Applications in Drug Discovery

The true value of this compound for drug development professionals lies in its role as a versatile starting material for the synthesis of a wide array of pharmacologically active molecules.[2] The presence of the chloro, nitro, and amide functionalities provides multiple reaction sites for diversification.

A Key Building Block for PARP Inhibitors

A significant application of this compound derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer drugs.[13] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[14][15]

The this compound scaffold can be elaborated into more complex heterocyclic systems that form the core of many PARP inhibitors. The synthetic strategy often involves nucleophilic aromatic substitution of the chlorine atom and reduction of the nitro group to an amine, which can then be further functionalized.

Caption: Generalized workflow for PARP inhibitor synthesis.

Broader Anti-Tumor and Biological Activities

Research has demonstrated that derivatives of 4-substituted-3-nitrobenzamide exhibit a range of anti-tumor activities. A study on novel 4-substituted-3-nitrobenzamide derivatives showed potent inhibitory activities against various cancer cell lines, including HCT-116, MDA-MB-435, and HL-60.[16] This highlights the potential of this chemical scaffold beyond PARP inhibition, suggesting that libraries based on this core could yield hits against other oncology targets.

The nitro group in these compounds is not merely a synthetic handle; it can also contribute to the bioactivity of the final molecule, a known feature in medicinal chemistry for enhancing therapeutic effects in areas like antimicrobial and anti-inflammatory drug design.[17]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : It is classified as causing skin irritation and serious eye irritation. It may also cause an allergic skin reaction.[4]

-

Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage : Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a chemical intermediate of significant strategic importance in the field of drug discovery and development. Its well-defined synthesis, versatile reactivity, and proven utility as a scaffold for high-value therapeutic agents, particularly in oncology, make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its role as a cornerstone for innovation in pharmaceutical research.

References

- 1. nbinno.com [nbinno.com]

- 2. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-Chloro-3-nitrobenzenesulfonamide(97-09-6) 1H NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Chloro-3-nitrobenzanilide [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

4-Chloro-3-nitrobenzamide physical and chemical properties

An In-depth Technical Guide to 4-Chloro-3-nitrobenzamide for Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate whose structural features—a substituted benzene ring with chloro, nitro, and amide functional groups—make it a versatile scaffold in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and critical applications, particularly in the realm of drug discovery and development. By serving as a foundational building block, this compound enables the generation of diverse molecular libraries, facilitating the exploration of new therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed protocols to effectively utilize this compound in pharmaceutical research and manufacturing.

Physicochemical Properties

This compound is typically an off-white to pale yellow crystalline powder.[1] Its core structure consists of a benzamide moiety substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. These functional groups dictate its reactivity and physical characteristics.

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂O₃ | [2][3] |

| Molecular Weight | 200.58 g/mol | [2][3] |

| CAS Number | 16588-06-0 | [2][3] |

| Appearance | White to Yellow to Green powder/crystal | [1][2][4] |

| Melting Point | 148-150 °C | [2][5] |

| Boiling Point (Predicted) | 315.6 ± 27.0 °C | [2][5] |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | [2][5] |

| pKa (Predicted) | 14.58 ± 0.50 | [2][5] |

| Solubility | Soluble in organic solvents like methanol and ethanol; very slightly soluble in water. | [6] |

Synthesis and Reactivity

The strategic placement of the chloro, nitro, and amide groups on the benzene ring makes this compound a valuable intermediate. Its synthesis is well-established, and its functional groups offer multiple handles for subsequent chemical transformations.

Primary Synthesis Route

The most common laboratory and industrial synthesis involves the conversion of 4-chloro-3-nitrobenzoic acid. This two-step process begins with the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride, followed by amidation.

A research-level preparation involves suspending 4-chloro-3-nitrobenzoic acid in thionyl chloride and heating the mixture to reflux, which yields the acyl chloride intermediate.[7] This intermediate is then carefully reacted with ammonia (often in the form of ice-cold ammonia water) to produce the final this compound product.[7]

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three primary functional groups:

-

Nitro Group: The electron-withdrawing nitro group can be reduced to an amine. This transformation is fundamental in drug synthesis, as the resulting amino group can be further functionalized to introduce diverse substituents or to form heterocyclic rings.

-

Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by the strongly electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, expanding molecular diversity.

-

Amide Group: The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H protons can be deprotonated and the nitrogen atom can be alkylated or acylated to create N-substituted derivatives.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of a wide array of APIs.[8] Its utility stems from its pre-functionalized structure, which allows for efficient and modular construction of more complex molecules.[1][8]

The nitro group, in particular, is a versatile functional group in drug design.[9] Its presence can influence the pharmacokinetic properties of a molecule and, upon reduction to an amine, provides a key point for diversification.[10] This makes the scaffold ideal for generating compound libraries for high-throughput screening in drug discovery campaigns.

Caption: Role of this compound as a scaffold in drug discovery.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[8] For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide utilizes a related starting material, 4-chloro-3-nitrobenzoic acid, highlighting the importance of this substitution pattern in building more complex molecules.[11]

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This protocol details a representative laboratory-scale synthesis of this compound. The causality behind this two-step approach is efficiency; converting the carboxylic acid to a highly reactive acyl chloride ensures a rapid and high-yielding subsequent amidation reaction.

Materials:

-

4-Chloro-3-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (5-10 eq, used as reagent and solvent)

-

Ice-cold concentrated ammonium hydroxide solution

-

Deionized water

-

Methanol (for recrystallization)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Acyl Chloride Formation:

-

In a fume hood, place 4-chloro-3-nitrobenzoic acid (e.g., 20.1 g, 0.1 mol) into a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add an excess of thionyl chloride (e.g., 50 mL).

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 3-5 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This will yield a crude oily or solid residue of 4-chloro-3-nitrobenzoyl chloride.[7]

-

-

Amidation:

-

Prepare a beaker with ice-cold concentrated ammonium hydroxide solution.

-

Slowly and carefully add the crude 4-chloro-3-nitrobenzoyl chloride residue to the cold ammonia solution with vigorous stirring. This reaction is highly exothermic; maintain the temperature with an ice bath.

-

A precipitate of this compound will form immediately.

-

Continue stirring for 30-60 minutes to ensure the reaction goes to completion.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.[7]

-

For further purification, recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure crystals of this compound.[7]

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

-

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3][12] It may also cause an allergic skin reaction.[3]

-

Handling Precautions:

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][13]

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5] Keep away from strong oxidizing agents and strong bases.[14]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel therapeutic agents and other advanced chemical products.

References

- 1. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16588-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound CAS#: 16588-06-0 [amp.chemicalbook.com]

- 6. sdichem.com [sdichem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 12. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 4-Chloro-3-nitrobenzamide: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Chloro-3-nitrobenzamide, a key chemical intermediate with significant applications in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core characteristics, from its fundamental physicochemical properties and intricate molecular structure to its synthesis, reactivity, and role as a versatile building block in modern chemistry.

Core Physicochemical Properties

This compound is a substituted aromatic amide that serves as a crucial starting material in multi-step organic syntheses. Its chemical behavior is dictated by the interplay of its three functional groups: a chloro group, a nitro group, and a carboxamide group, all attached to a benzene ring. These groups influence the molecule's reactivity, electronic properties, and three-dimensional structure.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][2][3] |

| Molecular Weight | 200.58 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 16588-06-0 | [1][2][4] |

| Appearance | White to pale yellow crystalline powder | [1][4] |

| Melting Point | 148-156 °C | [1] |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | [1][5] |

| Storage | Sealed in a dry place at room temperature | [1][5] |

Molecular Structure and Crystallography

The structural arrangement of this compound is fundamental to its chemical properties and utility in synthesis. The molecule consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 3 with a nitro group (-NO₂), and at position 4 with a chlorine atom (-Cl).

The IUPAC name, this compound, clearly defines this substitution pattern. The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density of the aromatic ring and the reactivity of the amide group.

Caption: 2D molecular structure of this compound.

Crystallographic Insights

Single-crystal X-ray diffraction studies have provided definitive proof of the molecular structure of this compound.[6] These studies reveal that in the solid state, the molecules are organized and stabilized by a network of intermolecular hydrogen bonds.[6] Specifically, N—H⋯O interactions involving the amide protons and the oxygen atoms of the nitro or amide groups of adjacent molecules, along with weaker C—H⋯O hydrogen bonds, link the molecules into a stable crystalline lattice.[6] Furthermore, π–π stacking interactions between the benzene rings of neighboring molecules, with a centroid-to-centroid distance of approximately 3.803 Å, contribute to the overall stability of the crystal structure.[6]

Synthesis and Experimental Protocols

The primary and most direct route for the industrial and laboratory synthesis of this compound is from its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[6][7] The conversion of the carboxylic acid to the primary amide is a standard and well-established transformation in organic chemistry.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This common method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.

Step 1: Formation of 4-Chloro-3-nitrobenzoyl chloride

-

Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).[6]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for several hours until the evolution of HCl and SO₂ gas ceases.[6] The rationale here is that thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, with the byproducts being gases, which simplifies purification.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 4-chloro-3-nitrobenzoyl chloride as an oil or solid.[6]

Step 2: Amination to form this compound

-

Dissolve the crude acyl chloride in an inert aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath to manage the exothermicity of the reaction.

-

Add the solution dropwise to a cooled, concentrated aqueous solution of ammonia (ammonium hydroxide), using a significant excess of ammonia to act as both the nucleophile and the base to neutralize the HCl byproduct.[6]

-

Stir the resulting mixture vigorously. A precipitate of this compound will form.[6]

-

Collect the solid product by filtration, wash thoroughly with cold water to remove ammonium salts, and dry under vacuum.[6] The product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[6]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques. Public databases like PubChem reference the availability of ¹H NMR, ¹³C NMR, IR, and Raman spectra for this compound.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key expected absorptions include strong C=O stretching vibrations for the amide carbonyl group (typically ~1660 cm⁻¹), N-H stretching for the primary amide (~3400-3200 cm⁻¹), and characteristic asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show distinct signals for the aromatic protons and the amide (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,3,4-substitution pattern. ¹³C NMR will show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The technique will show a molecular ion peak (M⁺) corresponding to the molecular weight of 200.58 g/mol , along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.[2]

Applications in Drug Development and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate in the synthesis of more complex molecules.[4] Its utility stems from the presence of multiple reactive sites that can be selectively modified.

-

Pharmaceutical Intermediate: The compound is a documented building block for the synthesis of various APIs.[4][8] The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can be displaced via nucleophilic aromatic substitution under certain conditions, and the amide can be hydrolyzed or modified. This versatility makes it a key component in creating diverse chemical libraries for high-throughput screening in drug discovery.[4][9] For instance, benzamide derivatives are explored as potential inhibitors for targets in cancer and inflammation research.[10]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to construct active ingredients for herbicides and pesticides.[4][9]

-

Specialty Chemicals and Dyes: The aromatic nitro functionality makes it a precursor in the synthesis of dyes and other specialty chemicals where this group is either retained or converted to an amino group to form chromophores.[9]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. According to aggregated GHS data, it is classified as causing serious eye irritation and may cause an allergic skin reaction.[2]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a well-characterized compound whose molecular weight, structure, and reactivity are firmly established. Its significance lies in its role as a versatile and economically important intermediate. The strategic placement of its chloro, nitro, and amide functional groups provides multiple avenues for synthetic modification, cementing its importance as a foundational building block for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties and synthesis is crucial for its effective and safe utilization in creating novel and valuable chemical entities.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 5. This compound CAS#: 16588-06-0 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitrobenzamide

Executive Summary: The Solubility Challenge and a Path Forward

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, processability, and formulation. For 4-chloro-3-nitrobenzamide, a compound of interest in various synthetic pathways, understanding its behavior in different solvents is paramount for optimizing reaction conditions, purification protocols, and ultimately, the quality of the final product.

This guide directly addresses the current knowledge gap regarding the quantitative solubility of this compound. In the absence of established datasets, we present a robust framework for its empirical determination. By leveraging data from structurally related molecules, we provide a predictive analysis of its expected solubility profile, paving the way for informed solvent selection in research and development settings. Furthermore, we equip the reader with the necessary theoretical background and practical protocols to generate reliable solubility data in-house.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility. This compound is a substituted benzamide with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol .[2]

| Property | Value | Source |

| CAS Number | 16588-06-0 | [2] |

| Molecular Formula | C₇H₅ClN₂O₃ | [2] |

| Molecular Weight | 200.58 g/mol | [2] |

| Appearance | Off-white to pale yellow powder/crystal | |

| Melting Point | 148-150 °C | |

| Boiling Point (Predicted) | 315.6 ± 27.0 °C | |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ |

The presence of a polar amide group (-CONH₂), a nitro group (-NO₂), and a chloro group (-Cl) on the benzene ring suggests a molecule with significant polarity. The amide group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. These features are key determinants of its interaction with various solvents.

Inferred Solubility Profile: Learning from Analogs

While quantitative data for this compound is scarce, we can infer its likely solubility behavior by examining structurally similar compounds, namely benzamide and 4-chloro-3-nitrobenzoic acid.

Benzamide (CAS 55-21-0): The parent compound, benzamide, is slightly soluble in water and soluble in polar organic solvents like ethanol, acetone, and methanol.[3][4] Studies on benzamide have shown that its solubility increases with temperature and is highest in methanol, followed by acetone and ethanol.[3][4]

4-Chloro-3-nitrobenzoic acid (CAS 96-99-1): This compound shares the same substitution pattern on the benzene ring but has a carboxylic acid group instead of an amide. It is reported to be soluble in methanol, ethanol, and ether, and very slightly soluble in water. The polar nature of its functional groups contributes to its solubility in polar organic solvents.[5]

Based on these analogs, it is reasonable to hypothesize that This compound will exhibit the following solubility characteristics:

-

Low solubility in non-polar solvents such as hexane and toluene.

-

Limited solubility in water due to the presence of the hydrophobic benzene ring and the chloro substituent, despite the presence of hydrogen bonding groups.

-

Good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) which can effectively solvate the polar functional groups.

-

Moderate to good solubility in polar protic solvents such as methanol, ethanol, and isopropanol, facilitated by hydrogen bonding interactions.

Experimental Determination of Solubility: A Practical Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached at saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or shaker incubator.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and temperature and should be determined empirically by taking measurements at different time points until a plateau in solubility is observed.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Theoretical Framework: Understanding and Modeling Solubility

The solubility of a solid in a liquid is governed by thermodynamic principles. The process of dissolution can be described by the following equation:

Solid ⇌ Solute in Solution

The equilibrium constant for this process is the solubility. The temperature dependence of solubility can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.

Thermodynamic Models for Data Correlation

Once experimental solubility data is obtained, it can be correlated using various thermodynamic models. These models are useful for interpolating solubility at different temperatures and for gaining insights into the dissolution process. Commonly used models include:

-

The Modified Apelblat Model: An empirical equation that relates the mole fraction solubility to temperature.[4]

-

The Wilson Model and NRTL (Non-Random Two-Liquid) Model: These are activity coefficient models that can be used to describe the non-ideal behavior of the solution.[4]

The successful application of these models allows for the calculation of important thermodynamic properties of the solution, such as the Gibbs energy, enthalpy, and entropy of dissolution.[4]

References

- 1. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 2. This compound | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Characterization of 4-Chloro-3-nitrobenzamide

A Senior Application Scientist's Perspective on Melting and Boiling Point Determination

Introduction

4-Chloro-3-nitrobenzamide (C₇H₅ClN₂O₃) is a key chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a chlorinated and nitrated benzene ring attached to a carboxamide group, imparts specific chemical reactivity that is valuable in multi-step organic synthesis. For researchers and professionals in drug development, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful process development, purification, formulation, and quality control.

This guide provides an in-depth examination of two critical thermal properties of this compound: its melting and boiling points. We will move beyond a simple recitation of values to discuss the underlying principles of their determination, the practical implications of these properties, and the rigorous experimental protocols required for their accurate measurement.

Core Physicochemical Properties

The melting and boiling points are sensitive indicators of a compound's identity, purity, and intermolecular forces. For a crystalline solid like this compound, a sharp melting point range is often the first indicator of high purity.

Data Summary

For clarity, the key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₂O₃ | [2][3] |

| Molecular Weight | ~200.58 g/mol | [2][3] |

| CAS Number | 16588-06-0 | [2][3][4] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 148-154°C | [2][3] |

| Boiling Point | 315.6 ± 27.0 °C (Predicted) | [2] |

Expert Insight: The observed melting point range of 148-154°C is typical for a small organic molecule of this nature. The ~6°C variance reported across different suppliers highlights the importance of in-house verification, as minor impurities can depress and broaden this range. The boiling point is a predicted value, suggesting that experimental determination is uncommon, likely due to the compound's high thermal lability. At such elevated temperatures, decomposition is a significant risk, which could lead to inaccurate and hazardous measurements.

Experimental Protocol: Melting Point Determination via Capillary Method

The determination of a melting point is a foundational technique in chemical analysis. The capillary method, or Thiele tube method, remains a reliable and widely used approach. The principle hinges on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystalline powder to a fine consistency using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Tap the open end of a glass capillary tube into the powder sample, forcing a small amount of material into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the powder down. The ideal sample height is 2-3 mm for optimal heat distribution.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block or oil bath of a calibrated melting point apparatus.

-

Position the thermometer or temperature probe to ensure its bulb is level with the sample.

-

-

Heating and Observation:

-

Begin heating the apparatus at a rapid rate (e.g., 10-15°C per minute) to approach the expected melting range (~148°C).

-

Approximately 20°C below the expected melting point, significantly reduce the heating rate to 1-2°C per minute. This slow ramp rate is critical for thermal equilibrium and ensures an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Diagram: Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Trustworthiness through Self-Validation: A sharp, narrow melting range (e.g., within 1-2°C) is a strong indicator of a pure compound. If the observed range is broad or significantly lower than the literature value, it suggests the presence of impurities, necessitating further purification steps such as recrystallization.

Boiling Point Considerations

As previously noted, the boiling point of this compound is a predicted value.[2] Attempting to determine this experimentally at atmospheric pressure would likely result in significant thermal decomposition before boiling is achieved. The nitro and amide functional groups can be susceptible to degradation at temperatures exceeding 300°C.

Expert Insight: Should an experimental boiling point be required, the only viable method would be under reduced pressure (vacuum distillation). By lowering the ambient pressure, the temperature required to induce boiling is significantly reduced. The relationship between pressure and boiling point can be empirically described by the Clausius-Clapeyron equation. This technique protects the compound from thermal decomposition, but the results must be reported with the corresponding pressure at which they were measured.

Conclusion

The melting point of this compound (148-154°C) serves as a critical parameter for its identification and purity assessment, while its high, predicted boiling point (~316°C) underscores its low volatility and potential for thermal decomposition at elevated temperatures. For professionals in pharmaceutical and chemical development, rigorous and well-documented determination of these properties is fundamental to ensuring the consistency, quality, and safety of the synthetic processes and final products that utilize this important intermediate.

References

- 1. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-Chloro-3-nitrobenzamide is a key chemical intermediate, pivotal in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty organic compounds. Its molecular architecture, featuring a benzamide core substituted with both a chloro and a nitro group, imparts a unique profile of reactivity and stability. Understanding these characteristics is paramount for its effective and safe utilization in research and development. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its reactivity, stability under various conditions, and practical protocols for its key transformations.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃ | |

| Molecular Weight | 200.58 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 148-150 °C | |

| Boiling Point (Predicted) | 315.6 ± 27.0 °C | |

| Density (Predicted) | 1.520 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.58 ± 0.50 | |

| CAS Number | 16588-06-0 |

Spectroscopic Data: Spectroscopic data is crucial for the identification and characterization of this compound. ¹H NMR, ¹³C NMR, and IR spectra are available in public databases such as PubChem.

The Reactivity Landscape of this compound

The reactivity of this compound is dictated by the interplay of its three functional groups: the chloro substituent, the nitro group, and the benzamide moiety. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution (SₙAr) at the Chloro Position

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing nitro group in the meta position and the amide group in the para position. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The reaction with strong nucleophiles, such as methoxide, is expected to be slower than its ortho and para isomers due to the meta-positioning of the nitro group, which offers less resonance stabilization to the intermediate.

Diagram: Nucleophilic Aromatic Substitution Mechanism

Caption: General mechanism for nucleophilic aromatic substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the substitution of the chlorine atom with an amine, a common transformation in the synthesis of pharmaceutical intermediates.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Addition of Reagents: Add the desired amine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out and can be collected by filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted product.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, a crucial transformation for the synthesis of various bioactive molecules. Several methods are available for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Common Reducing Agents:

-

Metal/Acid Systems: Iron powder in the presence of an acid like ammonium chloride or hydrochloric acid is a classical and effective method for nitro group reduction.

-

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method, although it may also reduce other functional groups if not controlled carefully.

Diagram: Nitro Group Reduction Workflow

Caption: Common methods for the reduction of the nitro group.

Experimental Protocol: Reduction of the Nitro Group with Iron

This protocol provides a step-by-step method for the reduction of the nitro group using iron powder and ammonium chloride.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Addition of Reagents: Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude product.

-

Purification: The crude 3-amino-4-chlorobenzamide can be purified by recrystallization from a suitable solvent.

Hydrolysis of the Amide Functional Group

The benzamide functionality can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. The rate of hydrolysis is dependent on the pH of the solution and the temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon of the amide. This is typically a slower process than acid-catalyzed hydrolysis for benzamides.

The kinetics of hydrolysis for substituted benzamides have been studied, and the reaction rates are influenced by the nature and position of the substituents on the aromatic ring.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses.

Photostability: Aromatic compounds containing nitro groups can be susceptible to photodegradation. Prolonged exposure to light, especially UV radiation, should be avoided to prevent decomposition.

pH Stability: As discussed in the hydrolysis section, this compound is susceptible to degradation in both acidic and basic aqueous solutions, especially at elevated temperatures. The stability is expected to be greatest in neutral aqueous solutions at ambient temperature.

Handling and Storage: this compound is classified as causing serious eye irritation and may cause an allergic skin reaction. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.

Conclusion

This compound is a versatile chemical intermediate with a rich and predictable reactivity profile. Its key transformations, including nucleophilic aromatic substitution of the chloro group, reduction of the nitro group, and hydrolysis of the amide, provide access to a wide range of valuable downstream products. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors. The provided protocols offer a practical starting point for the application of this compound in the laboratory.

The Strategic Utility of 4-Chloro-3-nitrobenzamide in Modern Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone scaffold in medicinal and materials chemistry, 4-Chloro-3-nitrobenzamide presents a unique combination of reactive sites, offering a versatile platform for the synthesis of a diverse array of complex molecules. This guide, intended for researchers, scientists, and drug development professionals, delves into the core attributes of this compound, providing a technical overview of its synthesis, reactivity, and, most importantly, its proven and potential applications as a strategic building block in the development of novel therapeutic agents and functional materials. We will move beyond a simple recitation of facts to explore the causal logic behind its utility, offering field-proven insights to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a stable, off-white to pale yellow crystalline powder, a form that lends itself to straightforward handling and integration into various reaction protocols.[1] Its key physicochemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 16588-06-0 | --INVALID-LINK--[2] |

| Molecular Formula | C₇H₅ClN₂O₃ | --INVALID-LINK--[2] |

| Molecular Weight | 200.58 g/mol | --INVALID-LINK--[2] |

| Melting Point | 148-150 °C | ChemicalBook[3] |

| Appearance | Off-white to pale yellow powder | Shree Chemopharma[1] |

Spectroscopic data is critical for reaction monitoring and final product confirmation. The structural features of this compound give rise to a distinct spectroscopic signature.

| Spectroscopy | Key Features | Source |

| ¹H NMR | Aromatic protons exhibit characteristic shifts and coupling patterns due to the electron-withdrawing effects of the nitro and chloro groups. | --INVALID-LINK--[2] |

| ¹³C NMR | The carbon spectrum will show distinct signals for the aromatic carbons, influenced by the positions of the substituents, as well as a signal for the carbonyl carbon of the amide. | --INVALID-LINK--[4] |

| IR | Characteristic peaks for N-H stretching of the amide, C=O stretching of the amide, and asymmetric and symmetric stretching of the nitro group will be prominent. | --INVALID-LINK--[2] |

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of this compound is a prerequisite for its use as a versatile intermediate. The most common and efficient laboratory-scale synthesis starts from the readily available 4-chloro-3-nitrobenzoic acid. This two-step process involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This protocol is a self-validating system, where the successful formation of the intermediate acyl chloride is key to the high-yield final step.

Step 1: Acyl Chloride Formation

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1 equivalent).

-

Suspend the acid in thionyl chloride (SOCl₂) (approximately 5-10 equivalents). The use of excess thionyl chloride serves as both the reagent and the solvent.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This step is crucial as any remaining thionyl chloride will react violently with the ammonia in the next step. The resulting oily substance is the crude 4-chloro-3-nitrobenzoyl chloride.[5][6]

Step 2: Amidation

-

Cool the crude acyl chloride in an ice bath.

-

Slowly and cautiously add ice-cold concentrated ammonium hydroxide or bubble ammonia gas through the reaction mixture with vigorous stirring. This is a highly exothermic reaction and careful temperature control is essential to prevent side reactions.

-

A precipitate of this compound will form immediately.

-

Continue stirring for 15-30 minutes to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure this compound.[5][6]

Caption: Synthesis of this compound.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chloro, nitro, and amide groups each provide a handle for a variety of chemical transformations, making it a valuable scaffold for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the chloride with a range of nucleophiles, a key strategy for introducing diversity.

Application Example: Synthesis of Bioactive Aminobenzamides

A notable application is the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, an intermediate for more complex molecules.[7] Here, the chlorine atom is displaced by methylamine. This reaction is typically performed at elevated temperatures and pressures or in a polar aprotic solvent.

Caption: Nucleophilic Aromatic Substitution on this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, which can then be further functionalized. This transformation is fundamental in the synthesis of many pharmaceutical agents, as the resulting amino group can participate in amide bond formation, reductive amination, or diazotization reactions.

Application Example: Synthesis of Anti-tumor Agents

A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and shown to possess potent anti-tumor activity against various cancer cell lines.[8] The synthetic strategy often involves the initial modification of the benzamide, followed by the reduction of the nitro group to an amine, which is then coupled with other moieties.

Experimental Protocol: Reduction of the Nitro Group

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C, 5-10 mol%).

-

The reduction can be carried out using hydrogen gas (H₂) in a balloon or a Parr hydrogenator, or by transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-amino-4-chlorobenzamide, which can be used in the next step without further purification or can be purified by column chromatography or recrystallization.

Modification of the Amide Group

The primary amide of this compound can be N-alkylated or used in condensation reactions. For instance, it can be dehydrated to a nitrile or hydrolyzed back to the carboxylic acid under harsh conditions.

Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its role as a precursor to a wide range of biologically active compounds. The benzamide moiety itself is a common feature in many approved drugs. Substituted benzamides have found applications as antipsychotics, anti-emetics, and gastroprokinetic agents.[9]

Precursor to Antimicrobial Agents

Derivatives of this compound are being explored for their antimicrobial properties. For example, by reducing the nitro group to an amine and then converting it to a thiourea, researchers have synthesized a series of 4-chloro-3-nitrophenylthiourea derivatives.[10] Several of these compounds exhibited high antibacterial activity against both standard and hospital-resistant strains, with some showing potent antitubercular activity.[10] The mechanism of action for some of these derivatives was found to be the inhibition of bacterial type II topoisomerases.[10]

Caption: Synthetic pathway to antimicrobial agents.

Scaffold for Anti-inflammatory Drugs

The benzamide scaffold is also present in some non-steroidal anti-inflammatory drugs (NSAIDs).[11] The synthesis of novel substituted benzamides related to Parsalmide, an NSAID, has been reported. These compounds were evaluated for their activity on COX-1 and COX-2 enzymes.[11] The versatility of the this compound core allows for the introduction of various substituents to modulate the activity and selectivity of these potential anti-inflammatory agents.

Building Block for Anticancer Therapeutics

Perhaps one of the most promising areas of application for this compound is in the development of novel anticancer agents. As mentioned earlier, a series of 4-substituted-3-nitrobenzamide derivatives have demonstrated significant in vitro anti-tumor activity against human colon cancer (HCT-116), melanoma (MDA-MB435), and leukemia (HL-60) cell lines.[8] The structure-activity relationship studies in this research indicated that the nature of the substituent at the 4-position plays a crucial role in the observed biological activity.

Future Perspectives and Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for synthetic elaboration. Its predictable reactivity and the potential for generating diverse libraries of compounds make it an invaluable tool for drug discovery and materials science. The applications highlighted in this guide, from antimicrobial and anti-inflammatory agents to promising anti-tumor compounds, underscore the vast potential that has yet to be fully tapped.

For researchers and drug development professionals, a deep understanding of the reactivity and synthetic potential of scaffolds like this compound is paramount. By leveraging the insights and protocols outlined in this guide, the scientific community can continue to build upon the foundation of this versatile molecule to develop the next generation of innovative therapeutics and advanced materials.

References

- 1. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 2. This compound | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4-Chloro-3-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 8. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Chloro-3-nitrobenzamide: A Comprehensive Technical Guide for Researchers

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and functional materials. Among these, 4-Chloro-3-nitrobenzamide stands out as a pivotal intermediate, offering a unique combination of reactive sites that allow for precise and versatile chemical modifications. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its effective and safe handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₃ | [1] |

| Molecular Weight | 200.58 g/mol | [1] |

| Melting Point | 148-150 °C | [2] |

| Boiling Point | 315.6±27.0 °C (Predicted) | [2] |

| Density | 1.520±0.06 g/cm³ (Predicted) | [2] |

| Appearance | Off-white to pale yellow powder | [3] |

| Storage | Sealed in a dry place at room temperature | [2] |

Safety Information: this compound is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area or under a fume hood.[4][5]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is typically a two-step process, commencing with the nitration of 4-chlorobenzoic acid to produce the key intermediate, 4-chloro-3-nitrobenzoic acid. This is followed by the amidation of the carboxylic acid to yield the final product.

Step 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid

The nitration of 4-chlorobenzoic acid is a classic electrophilic aromatic substitution reaction. The chloro group is an ortho-, para-director; however, the steric hindrance from the carboxylic acid group favors the substitution at the meta-position to the carboxyl group, which is ortho to the chloro group.

Reaction: 4-Chlorobenzoic Acid → 4-Chloro-3-nitrobenzoic Acid

Caption: Nitration of 4-chlorobenzoic acid.

Detailed Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-chlorobenzoic acid.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, maintaining the temperature between 10 °C and 25 °C.[6]

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.[6]

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water until the washings are neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.[6]

This method typically results in a high yield of the desired product.[6]

Step 2: Synthesis of this compound

There are two primary methods for the conversion of 4-chloro-3-nitrobenzoic acid to this compound:

Method A: Via Acyl Chloride Intermediate

This is a robust and widely used method that proceeds through the formation of a more reactive acyl chloride.

Reaction: 4-Chloro-3-nitrobenzoic Acid → 4-Chloro-3-nitrobenzoyl Chloride → this compound

References

- 1. This compound | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 4. echemi.com [echemi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. prepchem.com [prepchem.com]

Crystal structure analysis of 4-Chloro-3-nitrobenzamide

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-nitrobenzamide

Executive Summary

This compound (4C3NBA) is a synthetic organic compound with significant potential as a building block in the development of novel pharmaceutical agents. Its molecular architecture, featuring chloro, nitro, and benzamide functionalities, presents a unique platform for designing molecules with specific biological activities. A thorough understanding of its three-dimensional structure at the atomic level is paramount for predicting its physicochemical properties, such as solubility and stability, which are critical determinants of bioavailability and formulation success in drug development. This guide provides a comprehensive analysis of the single-crystal X-ray structure of 4C3NBA, detailing the experimental workflow from synthesis to data refinement and offering an in-depth discussion of its molecular geometry and the supramolecular architecture governed by a network of intermolecular interactions.

Introduction: The Significance of Structural Analysis in Drug Design

In modern medicinal chemistry, the rational design of therapeutic agents relies heavily on understanding the structure-property relationships of molecules. Substituted benzamides are a well-established class of compounds found in numerous approved drugs, valued for their ability to engage in specific biological interactions. The introduction of chloro and nitro groups onto the benzamide scaffold, as seen in 4C3NBA, can significantly modulate a molecule's electronic properties and its capacity for intermolecular interactions, thereby influencing its biological target affinity and pharmacokinetic profile.[1][2]

Crystal structure analysis by single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the solid-state conformation of a molecule and its arrangement within a crystal lattice. This information is not merely academic; it provides critical insights into:

-

Solid-State Stability: The strength and nature of intermolecular forces dictate the stability of the crystalline form.

-

Polymorphism: The potential for a compound to exist in multiple crystalline forms, each with different properties.

-

Solubility and Dissolution Rate: Crystal packing directly impacts how readily a compound dissolves, a key factor for oral drug absorption.

This guide serves as a technical resource for researchers and scientists, elucidating the complete crystal structure analysis of 4C3NBA as a case study in applying fundamental crystallographic principles to a pharmaceutically relevant molecule.

Methodology: From Synthesis to Structure Determination

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals, followed by precise diffraction analysis.

Synthesis and Crystallization

The synthesis of 4C3NBA is achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid.[3][4] The choice of this specific precursor is strategic, as it already contains the required arrangement of chloro and nitro substituents on the benzene ring.[5]